molecular formula C19H13ClN2O2 B14357352 4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline CAS No. 92955-61-8

4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline

Cat. No.: B14357352
CAS No.: 92955-61-8
M. Wt: 336.8 g/mol
InChI Key: OSYAKCPXIKJBKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline typically involves multi-step organic reactions. One common method includes the condensation of 2-chloroquinoline-3-carbaldehyde with 2-aminoquinoline under acidic conditions, followed by oxidation to form the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under stringent conditions to optimize the reaction efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    2-Chloroquinoline: A simpler derivative with similar chemical properties.

    Quinoline N-oxide: An oxidized form of quinoline.

Uniqueness

4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline is unique due to its specific substitution pattern and the presence of both chloro and oxo groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

CAS No.

92955-61-8

Molecular Formula

C19H13ClN2O2

Molecular Weight

336.8 g/mol

IUPAC Name

4-chloro-1-oxido-2-[(1-oxidoquinolin-1-ium-2-yl)methyl]quinolin-1-ium

InChI

InChI=1S/C19H13ClN2O2/c20-17-12-15(22(24)19-8-4-2-6-16(17)19)11-14-10-9-13-5-1-3-7-18(13)21(14)23/h1-10,12H,11H2

InChI Key

OSYAKCPXIKJBKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=[N+]2[O-])CC3=[N+](C4=CC=CC=C4C(=C3)Cl)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.